Cas no 4499-86-9 (Tetrapropylammonium hydroxide)

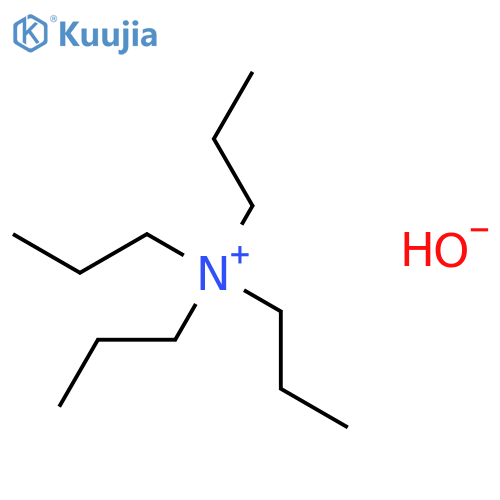

Tetrapropylammonium hydroxide structure

商品名:Tetrapropylammonium hydroxide

Tetrapropylammonium hydroxide 化学的及び物理的性質

名前と識別子

-

- Tetrapropylammonium hydroxide

- 1-Propanaminium,N,N,N-tripropyl-,hydroxide

- n,n,n-tripropyl-1-propanaminiuhydroxide

- n,n,n-tripropyl-1-propanaminiumhydroxide

- tetrapropyl-ammoniuhydroxide

- Tetrapropylammonium bydroxide

- TETRAPROPYLAMMONIUM HYDROXIDE, 1.0M SOLU TION IN WATER

- TETRAPROPYLAMMONIUM HYDROXIDE CONC., FOR IPC, PGE W. 6 VIALS

- TETRAPROPYLAMMONIUM HYDROXIDE, 1 M AQUEOUS SOLUTION

- tetra-n-propylammonium hydroxide, 1m aq. soln.

- Tetrapropylammoniumhydroxide1.0MinWater

- 1.0 M in H2O

- Tetrapropylammonium hydroxide solution

- Tetrapropylazanium hydroxide

- tetrapropylazaniuM oxidanide

- tpah

- TPAOH solution

- 1-Propanaminium,N,N,N-tripropyl-, hydroxide (9CI)

- Ammonium, tetrapropyl-, hydroxide (8CI)

- Tetrapropylammonium hydroxide (6CI,7CI)

- Fluka 88110

- TPAOH

- Tetra-n-propylammonium hydroxide

- Tetrapropylammonium oxide

- CS-0201218

- HY-Y0407A

- CS-0015126

- Tetrapropylammonium Hydroxide (10% in Water) [Reagent for Ion-Pair Chromatography]

- SCHEMBL49582

- AMMONIUM, TETRAPROPYL-, HYDROXIDE

- 1-Propanaminium, N,N,N-tripropyl-, hydroxide

- Tetrapropylammonium hydroxide,40% w/w in water

- Tetrapropylammonium hydroxide 1.0M in Water

- T1565

- T1020

- Tetrapropyl ammonium hydroxide

- AI3-24161

- A826700

- Tetrapropylammonium hydroxide, 40% w/w in water

- C12H29NO

- MFCD00009360

- T686LUY7NK

- Tetrapropylammoniumhydroxide

- LPSKDVINWQNWFE-UHFFFAOYSA-M

- UNII-T686LUY7NK

- W-106169

- EC 224-800-6

- AKOS015907892

- F16346

- 4499-86-9

- T0171

- DTXSID7052107

- tetrapropylazanium;hydroxide

- NS00078325

- EINECS 224-800-6

- FT-0635328

- T0964

- CS-15661

- 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1)

- N,N,N-Tripropyl-1-propanaminium hydroxide

- I1130

- Q27289727

- DB-050401

- 1Propanaminium, N,N,Ntripropyl, hydroxide

- Ammonium, tetrapropyl, hydroxide

- DTXCID9030674

- Tetranpropylammonium hydroxide

- N,N,NTripropyl1propanaminium hydroxide

-

- MDL: MFCD00009360

- インチ: 1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1

- InChIKey: LPSKDVINWQNWFE-UHFFFAOYSA-M

- ほほえんだ: CCC[N+](CCC)(CCC)CCC.[OH-]

- BRN: 4207983

計算された属性

- せいみつぶんしりょう: 203.22500

- どういたいしつりょう: 203.225

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 8

- 複雑さ: 80.2

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 1A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.012 g/mL at 25 °C

- ふってん: 100-102 °C

- フラッシュポイント: 102°C

- 屈折率: n20/D 1.3716

- ようかいど: Miscible with strong electrolytes.

- PSA: 23.06000

- LogP: 3.26640

- 濃度: 1.0 M in H2O

- ようかいせい: 自信がない

- かんど: Air Sensitive

Tetrapropylammonium hydroxide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3267 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26; S36/37/39; S45

- 福カードFコード:4.4-10-34

- RTECS番号:BS8400000

-

危険物標識:

- 包装カテゴリ:II

- セキュリティ用語:8

- ちょぞうじょうけん:密封貯蔵。

- 包装グループ:II

- TSCA:Yes

- 包装等級:II

- 危険レベル:8

- 危険レベル:8

- リスク用語:R34

Tetrapropylammonium hydroxide 税関データ

- 税関コード:2923900090

- 税関データ:

中国税関コード:

2923900090概要:

29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Tetrapropylammonium hydroxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17456-5g |

Tetra-n-propylammonium hydroxide, 40% w/w aq. soln. |

4499-86-9 | 40% | 5g |

¥339.00 | 2023-03-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17456-100g |

Tetra-n-propylammonium hydroxide, 40% w/w aq. soln. |

4499-86-9 | 40% | 100g |

¥3236.00 | 2023-03-06 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17456-500g |

Tetra-n-propylammonium hydroxide, 40% w/w aq. soln. |

4499-86-9 | 40% | 500g |

¥11339.00 | 2023-03-06 | |

| TRC | T076500-1g |

Tetrapropylammonium hydroxide |

4499-86-9 | 1g |

$ 45.00 | 2022-06-03 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003449-10g |

Tetra-n-propylammonium Hydroxide, 25wt.% in H2O |

4499-86-9 | 24.0-26.0% (in H2O) | 10g |

¥25.00 | 2024-07-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1020-25ML |

Tetrapropylammonium Hydroxide (20-25% in Water) |

4499-86-9 | 25ml |

¥235.00 | 2023-09-07 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H54890-25g |

Tetrapropylammonium hydroxide |

4499-86-9 | 40 wt.% solution in methanol, SpcSeal | 25g |

¥110 | 2023-09-19 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H54890-500g-500g |

Tetrapropylammonium hydroxide |

4499-86-9 | 40 wt.% solution in methanol, SpcSeal | 500g |

¥- | 2022-09-28 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H18594-500g |

Tetrapropylammonium hydroxide |

4499-86-9 | 25 wt.% solution in H2O | 500g |

¥240 | 2023-09-19 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0415610035-100g |

Tetrapropylammonium hydroxide |

4499-86-9 | 25.0±0.5% | 100g |

¥ 305.9 | 2024-07-20 |

Tetrapropylammonium hydroxide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4499-86-9)Tetrapropylammonium hydroxide

注文番号:LE6560

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:49

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:4499-86-9)Tetrapropylammonium hydroxide

注文番号:sfd9943

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:4499-86-9)Tetrapropylammonium hydroxide

注文番号:A1202615

在庫ステータス:in Stock/in Stock

はかる:500g/500ml

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 02:48

価格 ($):209.0/291.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:4499-86-9)Tetrapropylammonium hydroxide

注文番号:1609538

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:4499-86-9)

注文番号:SFD408

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tetrapropylammonium hydroxide 関連文献

-

1. Tetra-n-alkylammonium bisulphites: a new example of the existence of the bisulphite ion in solid compoundsR. Maylor,J. B. Gill,D. C. Goodall J. Chem. Soc. Dalton Trans. 1972 2001

-

Ashley Khang,Nnebuefe Idegwu,Ji Hoon Lee Sens. Diagn. 2023 2 409

-

Christina M. Geiselhart,Christopher Barner-Kowollik,Hatice Mutlu Polym. Chem. 2021 12 1732

-

M. Kwon,Y. Park,J. H. Lee RSC Adv. 2015 5 94629

-

Reed M. Izatt,Delbert Eatough,James J. Christensen,Calvin H. Bartholomew J. Chem. Soc. A 1969 45

4499-86-9 (Tetrapropylammonium hydroxide) 関連製品

- 4458-31-5(Diethyl(propyl)amine)

- 20634-92-8(di-n-propylethylamine)

- 3405-42-3(N-METHYLDIPROPYLAMINE)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 81216-14-0(7-bromohept-1-yne)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:4499-86-9)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4499-86-9)四丙基氢氧化铵

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ